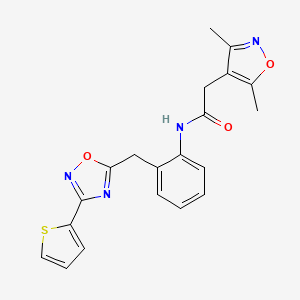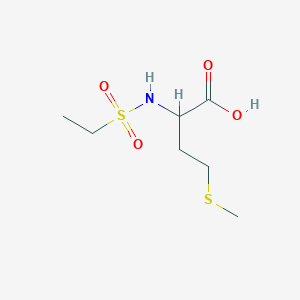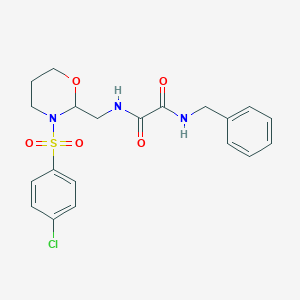
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one, also known as MTMBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMBO is a synthetic compound that is widely used in scientific research for its unique properties and effects.
Mecanismo De Acción
The mechanism of action of (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine and butyrylcholine. In cancer cells, (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been found to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of mitochondrial function. (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has several advantages as a research tool, including its unique properties and effects, its synthetic accessibility, and its ability to be modified for specific applications. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one, including the development of new synthetic methods for its preparation, the investigation of its potential as a therapeutic agent for Alzheimer's disease and cancer, and the exploration of its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one and its effects on biochemical and physiological processes.
Métodos De Síntesis
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one is synthesized through a multi-step process that involves the reaction of 3-methylthiophene-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the oxazole ring. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been investigated for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against several cancer cell lines. In biochemistry, (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In materials science, (E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(4E)-4-[(3-methylthiophen-2-yl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c1-9-6-7-22-13(9)8-12-15(18)21-14(16-12)10-2-4-11(5-3-10)17(19)20/h2-8H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWDGWRTCCNRFL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-methylthiophen-2-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)
![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)




![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)